Metoserpate

Descripción general

Descripción

Métodos De Preparación

Metoserpate se puede sintetizar a través de varias rutas. Un método común implica la metilación del éster metílico del 18-epireserpato. Las condiciones de reacción generalmente incluyen el uso de metanol y un catalizador adecuado . Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza .

Análisis De Reacciones Químicas

Metoserpate sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de productos oxidados correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados reducidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen metanol, hidruro de litio y aluminio y halógenos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de metoserpate implica su capacidad para unirse a objetivos moleculares y vías específicos. En el contexto de la enfermedad de Alzheimer, se ha demostrado que this compound inhibe el TNFα, lo que reduce el daño neuronal y la inflamación . Los objetivos moleculares y vías implicados en este proceso incluyen la vía de señalización del TNFα, que juega un papel crucial en la respuesta inflamatoria .

Comparación Con Compuestos Similares

Metoserpate es único entre los alcaloides de yohimbina debido a sus características estructurales específicas y propiedades farmacológicas. Los compuestos similares incluyen:

Yohimbina: Un alcaloide de origen natural con características estructurales similares pero diferentes efectos farmacológicos.

Reserpina: Otro alcaloide de yohimbina con aplicaciones terapéuticas distintas, particularmente en el tratamiento de la hipertensión.

Corynantheina: Un precursor de los alcaloides de yohimbina con características estructurales similares.

This compound destaca por su origen sintético y sus aplicaciones específicas en la medicina veterinaria y la investigación sobre la enfermedad de Alzheimer .

Actividad Biológica

Metoserpate, a synthetic compound initially developed as an antihypertensive agent, has shown promising biological activities beyond its original purpose. Recent studies have explored its potential in treating various conditions, including neurodegenerative diseases and behavioral disorders in poultry. This article discusses the biological activity of this compound, supported by case studies, research findings, and data tables.

1. Overview of this compound

This compound is a synthetic compound that acts as a peripheral vasodilator. It was primarily used to manage hypertension but has gained attention for its potential applications in other fields, particularly in neurobiology and veterinary medicine.

2. Biological Activity

2.1 Neuroinflammation and Alzheimer's Disease

Recent research indicates that this compound may inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in neuroinflammation associated with Alzheimer's disease (AD). A study utilized molecular docking and dynamics simulations to assess this compound's interaction with TNF-α.

Key Findings:

- Stable Interaction : Molecular docking studies revealed a stable interaction between this compound and TNF-α over 100 ns, suggesting its potential as a therapeutic agent for AD management.

- Binding Affinity : The binding affinity of this compound was recorded at -1.1 kJ/mol, indicating a strong interaction with key amino acid residues involved in TNF-α signaling pathways (Table 1) .

| Compound | Binding Affinity (kJ/mol) | Key Amino Acid Residues Involved |

|---|---|---|

| This compound | -1.1 | Gln102 |

| Yohimbine | -1.0 | Gln102 |

2.2 Treatment of Hysteria in Poultry

In veterinary medicine, this compound hydrochloride has been effective in treating hysteria in replacement pullets. A clinical study involved administering this compound to affected flocks, demonstrating significant improvements.

Case Study:

- Clinical Trials : Fifteen flocks of replacement pullets were treated with this compound hydrochloride at dosages of 4 mg/kg on day one and 2 mg/kg on days five and nine.

- Results : The treatment proved effective and safe, alleviating symptoms of hysteria without adverse effects .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, its role as a TNF-α inhibitor suggests it may exert anti-inflammatory effects that could be beneficial in various inflammatory conditions.

Proposed Mechanisms:

- Inhibition of Cytokine Production : By inhibiting TNF-α, this compound may reduce neuronal damage and inflammation, which are critical factors in the progression of Alzheimer's disease.

- Behavioral Modulation : In poultry, its calming effects could be linked to neurotransmitter modulation, although specific pathways remain to be fully characterized.

4. Future Research Directions

Further studies are needed to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:

- Long-term Efficacy in Neurodegenerative Diseases : Investigating the chronic effects of this compound on cognitive function and neuroinflammation in animal models of AD.

- Mechanistic Studies : Elucidating the exact biochemical pathways through which this compound exerts its effects on TNF-α and other inflammatory mediators.

- Broader Applications : Assessing its potential use in other psychiatric or neurological disorders beyond those currently studied.

Propiedades

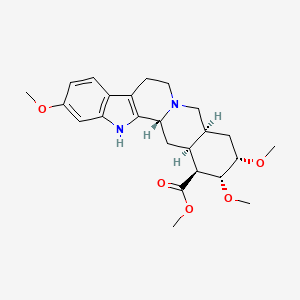

IUPAC Name |

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGCYQVKNKEGRQ-SXLQGMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048266 | |

| Record name | Metoserpate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-28-5 | |

| Record name | Metoserpate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoserpate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G4L02XQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.